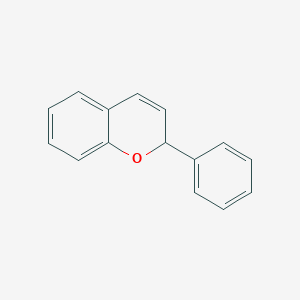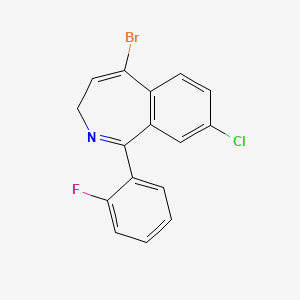![molecular formula C13H16N2O2 B8676051 tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate
Overview
Description
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate typically involves the cyclization of a suitable precursor. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo [2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
Indole derivatives: These compounds also feature a fused ring system and have various biological activities.
Uniqueness
What sets tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate apart is its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-5-6-14-7-10(9)11/h5-8H,1-4H3 |
InChI Key |
XPAMCWZJLDFATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=NC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
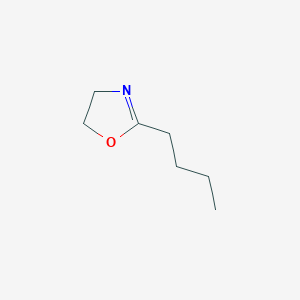

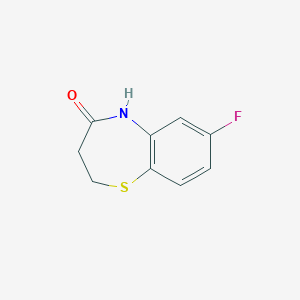

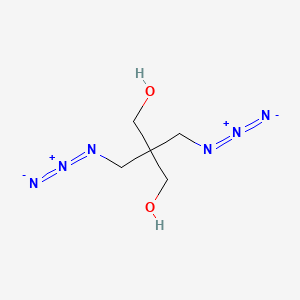

![methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)
![2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester](/img/structure/B8676045.png)
